Product packaging for 3,4-Dihydroxyphenylpyruvic acid(Cat. No.:CAS No. 109170-71-0)

3,4-Dihydroxyphenylpyruvic acid

Cat. No.: B034271
CAS No.: 109170-71-0
M. Wt: 196.16 g/mol
InChI Key: LQQFFJFGLSKYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a crucial catechol-containing intermediate in the tyrosine degradation pathway. Its primary research significance lies in its role as a direct precursor to 4-hydroxyphenylpyruvic acid (HPPA) and its subsequent conversion by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This makes DHPPA an invaluable tool for studying the tyrosine metabolic network, inborn errors of metabolism such as tyrosinemia, and the biochemical mechanisms underlying hepatic encephalopathy. Furthermore, researchers utilize this compound to investigate oxidative stress models, as its catechol structure is susceptible to oxidation, allowing for the study of reactive oxygen species (ROS) generation and antioxidant defense mechanisms. In the field of enzymology, DHPPA serves as a critical substrate for characterizing the activity and kinetics of HPPD, a key target for herbicide development. This high-purity compound is essential for in vitro biochemical assays, metabolic pathway mapping, and as a standard in analytical techniques like HPLC and mass spectrometry for the quantification of tyrosine metabolites in biological samples. Its unique structure also provides a platform for synthesizing more complex catechol derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O5 B034271 3,4-Dihydroxyphenylpyruvic acid CAS No. 109170-71-0

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQFFJFGLSKYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962409
Record name 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4228-66-4
Record name 3,4-Dihydroxyphenylpyruvic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4228-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxyphenylpyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolic Pathways and Biosynthesis of Dhppa

DHPPA as an Alpha-Keto Acid of L-DOPA

DHPPA is recognized as the alpha-keto acid corresponding to L-3,4-dihydroxyphenylalanine (L-DOPA). nih.govnih.gov This relationship is pivotal in metabolic processes where the conversion between an amino acid and its corresponding keto acid is a key step. Studies have shown that DHPPA can be metabolized in vivo to dopamine (B1211576), suggesting its role as an intermediary metabolite in a transamination pathway involving L-DOPA. nih.gov

Tyrosine as a Precursor for DHPPA Synthesis

The amino acid L-tyrosine is a fundamental precursor for the synthesis of DHPPA. nih.govresearchgate.net Microorganisms such as Aspergillus oryzae can efficiently synthesize L-DOPA from L-tyrosine, a pathway where DHPPA can be an intermediate. nih.gov The conversion of L-tyrosine is a critical starting point for the biosynthesis of various biologically active compounds, including DHPPA. academie-sciences.fryoutube.com

Enzymatic Transformations Leading to DHPPA

Several enzymes are instrumental in the conversion of precursors into DHPPA, each playing a specific role in the metabolic network.

Tyrosine aminotransferase (TyrAT or TyrB) is a key enzyme that catalyzes the transamination of L-tyrosine. nih.govnih.gov This reaction involves the transfer of an amino group from L-tyrosine to an alpha-keto acid, typically α-ketoglutarate, yielding 4-hydroxyphenylpyruvic acid and L-glutamate. nih.gov While TyrAT's primary role is in tyrosine catabolism, its activity contributes to the pool of phenylpyruvic acids that can be further metabolized, including transformations leading to DHPPA. nih.gov

DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), is primarily responsible for the conversion of L-DOPA to dopamine. nih.govnih.gov However, under certain conditions, DDC can exhibit side reactions. researchgate.netnih.gov While its main function is decarboxylation, the enzymatic environment and substrate availability can lead to alternative reactions, and it has been investigated for its inhibitory effects by DHPPA. nih.gov

The enzyme 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H), a two-component system composed of HpaB and HpaC, plays a role in the hydroxylation of 4-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate. nih.govresearchgate.net This enzyme, particularly from sources like Escherichia coli (EcHpaBC), demonstrates ortho-hydroxylation activity on a variety of phenolic substrates. nih.gov Its catalytic action can contribute to the formation of dihydroxyphenyl compounds, which are precursors in the pathway leading to DHPPA.

L-amino acid oxidase (L-AAO) is an enzyme that can catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids. The membrane-bound L-amino acid deaminase from Proteus vulgaris has shown activity towards hydrophobic amino acids like L-tyrosine, and due to structural similarities, it is also considered for the conversion of L-DOPA to DHPPA. researchgate.net This enzymatic conversion represents a direct pathway for the synthesis of DHPPA from L-DOPA.

Data Tables

Table 1: Key Enzymes in DHPPA Metabolism

EnzymeAbbreviationFunctionPrecursor(s)Product(s)
Tyrosine AminotransferaseTyrAT / TyrBTransaminationL-Tyrosine, α-ketoglutarate4-Hydroxyphenylpyruvic acid, L-glutamate
DOPA DecarboxylaseDDC / AADCDecarboxylationL-DOPADopamine
4-Hydroxyphenylacetate 3-Hydroxylase4HPA3HHydroxylation4-Hydroxyphenylacetate3,4-Dihydroxyphenylacetate
L-Amino Acid OxidaseL-AAOOxidative deaminationL-DOPA3,4-Dihydroxyphenylpyruvic acid

DHPPA as an Intermediate in Salvianolic Acid A (SAA) Biosynthesis

This compound is a central precursor in the biosynthesis of Salvianolic Acid A (SAA), a potent antioxidant and pharmacologically active compound. The synthesis of SAA from L-3,4-dihydroxyphenylalanine (L-DOPA) is a two-step enzymatic process. mdpi.com

Initially, L-DOPA undergoes oxidative deamination, a reaction catalyzed by the enzyme L-amino acid deaminase (LAAD), to yield the intermediate DHPPA. mdpi.com Subsequently, DHPPA is reduced by an NADH-dependent α-keto acid reductase to form SAA. This biosynthetic pathway has been efficiently reconstructed in vitro and in microbial systems like Escherichia coli for the industrial production of SAA, highlighting the importance of DHPPA as a direct and crucial intermediate. mdpi.com

The enzymatic conversion process is outlined in the table below:

StepSubstrateEnzymeProduct
1L-DOPAL-amino acid deaminase (LAAD)This compound (DHPPA)
2DHPPANADH-dependent α-keto acid reductaseSalvianolic Acid A (SAA)

DHPPA in Alkaloid Biosynthesis Pathways

While early biosynthetic hypotheses postulated that DHPPA could be a direct precursor in the formation of benzylisoquinoline alkaloids (BIAs) like morphine and berberine (B55584), current scientific evidence points to a different, albeit related, pathway.

Relationship to Norlaudanosoline and Morphine Synthesis

The core structure of many important alkaloids, including the analgesic morphine, is derived from (S)-norlaudanosoline. It was once theorized that norlaudanosoline could be formed from the condensation of dopamine and DHPPA, followed by decarboxylation. researchgate.net

However, detailed enzymatic studies have refuted this hypothesis. Research has demonstrated that the key enzyme in this pathway, norcoclaurine synthase (NCS), catalyzes the stereoselective Pictet-Spengler condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), not DHPPA, to form the foundational BIA intermediate, (S)-norcoclaurine. researchgate.net In fact, it was explicitly shown that norcoclaurine synthase does not accept this compound as a substrate. researchgate.net Norcoclaurine is then further metabolized through a series of enzymatic steps to yield (S)-norlaudanosoline, which is the recognized precursor to morphine. Therefore, while DHPPA shares structural similarities with the true precursors, it is not directly involved in the primary condensation step leading to norlaudanosoline and morphine.

Incorporation of C6-C2 Units in Berberine and Berberastine (B1212728)

The biosynthesis of protoberberine alkaloids, such as berberine and berberastine, involves the condensation of two C6-C2 units derived from L-tyrosine. One of these units is dopamine. The other C6-C2 unit was initially thought to potentially derive from a keto acid like DHPPA. researchgate.net

Current understanding of the berberine biosynthetic pathway shows that it begins with the conversion of L-tyrosine into two streams: one leading to dopamine and the other to 4-hydroxyphenylacetaldehyde (4-HPAA). arabjchem.org These two molecules then condense to form the benzylisoquinoline backbone of norcoclaurine, which is the central intermediate for all benzylisoquinoline alkaloids, including berberine. arabjchem.org While dopamine serves as a precursor for berberastine and berberine, the direct incorporation of DHPPA as the second C6-C2 unit is not supported by current evidence. The biosynthetic route proceeds through the aldehyde (DOPAL or 4-HPAA) rather than the keto acid (DHPPA). researchgate.netarabjchem.org

Catabolism and Degradation Pathways of Dhppa

Conversion of DHPPA to 3,4-Dihydroxyphenyllactic Acid (DHPLA/Danshensu)

A primary catabolic route for DHPPA is its reduction to 3,4-Dihydroxyphenyllactic acid (DHPLA), also known as Danshensu (B613839). nih.govoup.com This conversion is a significant step in the metabolism of DHPPA and has been the subject of detailed enzymatic studies.

The enzymatic reduction of DHPPA to D-3,4-dihydroxyphenyllactic acid (D-DHPLA) is efficiently catalyzed by D-lactate dehydrogenase (D-LDH). nih.govoup.com Research has identified specific D-LDH enzymes from various microorganisms that exhibit high activity towards DHPPA.

One notable study focused on a D-lactate dehydrogenase from Lactobacillus reuteri (D-LDH82319), which demonstrated a high efficiency in reducing DHPPA to D-DHPLA with excellent optical purity. nih.govoup.com This enzyme, with a molecular weight of approximately 35 kDa, showed a broad substrate range for α-keto acids but had a strong affinity for DHPPA. nih.gov The optimal conditions for this enzymatic reaction were found to be a temperature of 25°C and a pH of 8. nih.gov

While the provided information extensively covers the role of D-LDH, the specific involvement of a distinct hydroxyacid dehydrogenase (HDH) in this particular conversion is not detailed in the search results. However, D-lactate dehydrogenase itself belongs to the broader class of hydroxyacid dehydrogenases.

EnzymeSource OrganismSubstrateProductOptimal pHOptimal Temperature
D-Lactate Dehydrogenase (D-LDH82319)Lactobacillus reuteri3,4-Dihydroxyphenylpyruvic acid (DHPPA)D-3,4-Dihydroxyphenyllactic acid (D-DHPLA)825°C

The reduction of DHPPA by D-LDH is dependent on the presence of a coenzyme, typically a nicotinamide (B372718) adenine (B156593) dinucleotide. The D-LDH from Lactobacillus reuteri (D-LDH82319) is noteworthy for its coenzyme nonspecificity, being able to utilize both NADH and NADPH. nih.govoup.com

The kinetic parameters of D-LDH82319 highlight this dual specificity. With NADH as the coenzyme, the Michaelis-Menten constant (Km) for DHPPA was 0.09 mmol/L, the turnover number (kcat) was 2.17 s-1, and the catalytic efficiency (kcat/Km) was 24.07 (mmol/L)-1s-1. nih.gov In contrast, with NADPH as the coenzyme, the Km for DHPPA was 0.10 mmol/L, the kcat was 0.13 s-1, and the kcat/Km was 1.30 (mmol/L)-1s-1. nih.gov These values indicate a higher catalytic efficiency when NADH is the coenzyme. nih.gov

For efficient and continuous production of D-DHPLA, coenzyme regeneration is a critical factor. A coexpression system utilizing D-LDH82319 and glucose dehydrogenase (GDH) has been developed to address this. nih.gov In this system, GDH facilitates the regeneration of the coenzyme, allowing for the sustained reduction of DHPPA. nih.gov

CoenzymeKm (mmol/L) for DHPPAkcat (s-1)kcat/Km ((mmol/L)-1s-1)
NADH0.092.1724.07
NADPH0.100.131.30

DHPPA as an Intermediate in Homogentisate (B1232598) Pathway (if applicable)

The role of DHPPA as a direct intermediate in the canonical homogentisate pathway is not supported by the provided search results. The established pathway for tyrosine catabolism involves the conversion of p-hydroxyphenylpyruvate to homogentisate by the enzyme p-hydroxyphenylpyruvate dioxygenase. ontosight.aihmdb.ca While DHPPA is a metabolite in the broader tyrosine catabolic pathway, its specific involvement in the direct lineage leading to homogentisate is not explicitly detailed. ontosight.aiontosight.ai

Biological and Physiological Roles of Dhppa

DHPPA in Microbial Metabolism

3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a significant intermediate in the microbial metabolism of various aromatic compounds, particularly in the catabolic pathways of amino acids like L-DOPA (3,4-dihydroxyphenylalanine). Microorganisms have evolved diverse enzymatic strategies to both produce and further metabolize DHPPA, highlighting its central role in microbial biochemical networks.

Production of DHPPA by Microbial Enzymes

Several bacterial species are known to synthesize DHPPA from L-DOPA. This transformation is often a key step in the breakdown of this amino acid. One notable example is the enzyme DOPA oxidative deaminase, which has been isolated from Rhodobacter sphaeroides OU5. This enzyme directly catalyzes the conversion of L-DOPA into DHPPA and ammonia (B1221849) in an oxygen-dependent manner. nih.gov It exhibits a high affinity for L-DOPA as its substrate. nih.gov

DHPPA also serves as a crucial intermediate in engineered biocatalytic cascades for the production of valuable chemicals. For instance, in the synthesis of danshensu (B613839) (D-3,4-dihydroxyphenyllactic acid), L-DOPA is first converted to DHPPA. nih.govresearchgate.net This initial step can be accomplished by various microbial enzymes, including L-amino acid deaminase from Cosenzaea myxofaciens or a transaminase from Escherichia coli. nih.govresearchgate.net Similarly, in the production of salvianic acid A, a tri-enzyme cascade has been designed where an L-amino acid deaminase from Proteus mirabilis carries out the oxidative deamination of L-DOPA to yield DHPPA as the prochiral intermediate. nih.gov

Microbial Transformation of DHPPA

Once formed, DHPPA can be further transformed by a range of microbial enzymes. A prominent metabolic fate of DHPPA in certain bacteria is its reduction to D-3,4-dihydroxyphenyllactic acid (also known as salvianic acid A or D-danshensu). A study screening nineteen strains of lactic acid bacteria found that Lactobacillus reuteri JN516 was particularly efficient in this conversion. nih.gov

The key enzyme responsible for this reaction in Lactobacillus reuteri JN516 was identified as a coenzyme-nonspecific D-lactate dehydrogenase (D-LDH82319). nih.gov This enzyme catalyzes the reduction of DHPPA to D-3,4-dihydroxyphenyllactic acid with high optical purity. nih.gov The kinetic properties of this enzyme have been characterized, demonstrating its efficiency in utilizing DHPPA as a substrate with both NADH and NADPH as coenzymes. nih.gov

EnzymeMicroorganismSubstrateProductCoenzymeKm (mmol/L)kcat (s-1)kcat/Km ((mmol/L)-1s-1)
D-lactate dehydrogenase (D-LDH82319)Lactobacillus reuteri JN516DHPPAD-3,4-dihydroxyphenyllactic acidNADH0.092.1724.07
D-lactate dehydrogenase (D-LDH82319)Lactobacillus reuteri JN516DHPPAD-3,4-dihydroxyphenyllactic acidNADPH0.100.131.30

Table 1: Kinetic parameters of D-lactate dehydrogenase from Lactobacillus reuteri JN516 for the reduction of DHPPA. nih.gov

While the direct ring-fission of DHPPA has not been extensively detailed, the catabolism of structurally similar compounds like 3,4-dihydroxyphenylacetic acid by bacteria such as Acinetobacter and Pseudomonas putida suggests a likely pathway. nih.gov These pathways typically involve ring cleavage by dioxygenases, leading to the formation of central metabolites like pyruvate (B1213749) and succinate (B1194679) that can enter the tricarboxylic acid (TCA) cycle. nih.gov For example, various strains of Escherichia coli can catabolize 3- and 4-hydroxyphenylacetate (B1229458) via a 3,4-dihydroxyphenylacetate intermediate, which is then processed to yield pyruvate and succinate. nih.gov

Research on Pharmacological Activities and Therapeutic Potential

Antioxidant Activity of DHPPA

3,4-Dihydroxyphenylpyruvic acid (DHPPA) has demonstrated significant antioxidant activity, capable of combating harmful free radicals or reactive oxygen species (ROS) through various mechanisms. researchgate.net The excessive generation of ROS in the human body can lead to oxidative damage and contribute to the development of numerous diseases. researchgate.net Phenolic acids like DHPPA are recognized for their potential to mitigate this damage. researchgate.net

Mechanisms of Reactive Oxygen Species (ROS) Scavenging

Reactive oxygen species, including superoxide (B77818) anions (O₂·-), hydroxyl radicals (·OH), and hydrogen peroxide (H₂O₂), are byproducts of normal cellular metabolism. mdpi.comnih.gov While they play roles in cell signaling, their overproduction can cause oxidative stress, leading to damage of lipids, proteins, and DNA. mdpi.comnih.gov The antioxidant action of phenolic compounds like DHPPA is crucial in neutralizing these reactive species. The primary mechanisms by which phenolic antioxidants scavenge free radicals are Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netnih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule directly donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov This process is governed by the bond dissociation enthalpy (BDE). nih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process where the antioxidant first transfers an electron to the free radical, forming a radical cation. nih.gov This is followed by the loss of a proton from this radical cation. nih.gov The key thermodynamic parameters for this mechanism are ionization potential (IP) and proton dissociation enthalpy (PDE). nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps, but in a different order. nih.gov The antioxidant first loses a proton (heterolytic cleavage of the O-H bond), forming an anion. nih.gov This anion then donates an electron to the free radical. nih.gov This pathway is influenced by proton affinity (PA) and electron transfer enthalpy (ETE). nih.gov

Theoretical studies indicate that DHPPA possesses sufficient antioxidant activity to counteract these harmful molecules through these different pathways. researchgate.net

Solvent Effects on Antioxidant Mechanisms (HAT, SET-PT, SPLET)

The surrounding environment, particularly the polarity of the solvent, significantly influences the dominant antioxidant mechanism for DHPPA. researchgate.net While the effect of solvent on bond dissociation enthalpy (BDE) is relatively weak, it is enough to alter the preferential sites for hydrogen atom donation. researchgate.net More importantly, the solvent's polarity can change the nature of the primary scavenging mechanism. researchgate.net

In polar solvents, the Sequential Proton Loss Electron Transfer (SPLET) mechanism is favored for DHPPA. researchgate.net This is because polar environments can stabilize the charged intermediates (anions) formed during the proton loss step. In contrast, in non-polar (lipid) environments, the Hydrogen Atom Transfer (HAT) mechanism becomes the preferred pathway. researchgate.net This highlights the versatility of DHPPA as an antioxidant in different biological milieus, from aqueous cellular compartments to lipid membranes.

Table 1: Effect of Solvent Polarity on DHPPA Antioxidant Mechanism
Solvent TypeFavored MechanismRationale
Polar (e.g., Water)Sequential Proton Loss Electron Transfer (SPLET)Stabilization of charged intermediates (anions). researchgate.net
Non-polar (e.g., Lipid environment)Hydrogen Atom Transfer (HAT)Favors homolytic bond cleavage. researchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the antioxidant properties of DHPPA. researchgate.netscilit.com These theoretical approaches allow for the calculation of physicochemical descriptors that characterize antioxidant ability, such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). nih.govacs.org

Studies using DFT methods like B3LYP/6-31+G* and B3LYP/6-311++G** have investigated the antioxidant activity of DHPPA in various media. researchgate.netscilit.com These calculations help determine the thermodynamically preferred reaction pathway (HAT, SET-PT, or SPLET) by comparing the enthalpies of each process. researchgate.netnih.gov For instance, the O–H bond dissociation enthalpy is a key factor for the HAT mechanism, while ionization potential is critical for the SET-PT pathway. acs.org

Furthermore, research has shown that DHPPA exists in multiple conformational forms (conformers). researchgate.net DFT studies have revealed that the antioxidant activity can vary among these conformers, with one of the less stable conformers being identified as the most significant contributor to ROS scavenging. researchgate.net Time-dependent DFT (TD-DFT) has also been used to investigate the UV-Vis absorption spectrum of DHPPA, showing that solvent effects can cause shifts in its maximum absorption. researchgate.net

Table 2: Key Parameters in DFT Studies of Antioxidant Mechanisms
Antioxidant MechanismGoverning Thermodynamic ParameterDescription
Hydrogen Atom Transfer (HAT)Bond Dissociation Enthalpy (BDE)Enthalpy change for the homolytic cleavage of an O-H bond. nih.govacs.org
Single-Electron Transfer followed by Proton Transfer (SET-PT)Ionization Potential (IP) & Proton Dissociation Enthalpy (PDE)Energy required to remove an electron and enthalpy change for proton loss from the resulting cation radical. nih.govacs.org
Sequential Proton Loss Electron Transfer (SPLET)Proton Affinity (PA) & Electron Transfer Enthalpy (ETE)Enthalpy change for proton loss and subsequent electron donation from the anion. nih.govacs.org

Anti-inflammatory Properties (indirectly via DHPLA)

The anti-inflammatory potential related to DHPPA is primarily understood through the actions of its metabolite, 3,4-dihydroxyphenyllactic acid (DHPLA), also known as Danshensu (B613839). nih.govnih.gov Research has demonstrated that DHPLA can exert protective effects against inflammation. nih.gov

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with DHPLA significantly ameliorated several inflammatory insults. nih.gov Specifically, DHPLA was shown to:

Reduce the number of rolling and adherent leukocytes in venules. nih.gov

Decrease albumin leakage from venules, indicating improved vascular integrity. nih.gov

Lower the expression of the adhesion molecule CD11b/CD18 on neutrophils. nih.gov

Reduce the plasma concentration of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov

These findings suggest that DHPLA, a derivative of DHPPA, mitigates inflammatory responses by modulating leukocyte-endothelium interactions and reducing the production of key inflammatory mediators. nih.gov

Cardiovascular Protective Effects (indirectly via DHPLA)

The cardiovascular protective effects of DHPPA are also linked to its metabolite, DHPLA. The ability of DHPLA to improve microcirculation contributes to its cardioprotective profile. nih.gov In studies on LPS-induced microcirculatory disturbances, DHPLA was found to significantly improve the velocity of red blood cells in cerebral cortical venules. nih.gov

Furthermore, research on structurally similar phenolic acids provides strong evidence for cardiovascular protection. For example, 3,4-dihydroxybenzoic acid has been shown to protect the heart against isoproterenol-induced myocardial infarction in rats. nih.gov This protection was attributed to the compound's ability to attenuate oxidative stress by increasing superoxide dismutase and catalase activities and to reduce inflammation by decreasing levels of pro-inflammatory markers like TNF-α, IL-1β, and IL-6. nih.gov Given the shared catechol structure and antioxidant/anti-inflammatory mechanisms, it is plausible that DHPPA and its metabolites exert similar protective effects on the cardiovascular system.

Neuroprotective Potential

The neuroprotective potential of DHPPA is an area of growing interest, with evidence suggesting a role for related dihydroxyphenyl compounds in protecting nerve cells. Oxidative stress is a key factor in the pathogenesis of many neurodegenerative diseases. nih.gov

Studies on 3',4'-dihydroxyphenylglycol (DHPG), a polyphenol structurally related to DHPPA, have shown neuroprotective effects in experimental models of diabetes. nih.govnih.gov Administration of DHPG reduced oxidative stress variables and decreased the loss of retinal nerve cells in diabetic rats. nih.govnih.gov This neuroprotective effect was linked to its antioxidant properties. nih.gov The combination of DHPG with another polyphenol, hydroxytyrosol, enhanced these protective effects. nih.govnih.gov

While direct studies on DHPPA are less common, its potent antioxidant capacity suggests a plausible mechanism for neuroprotection, as scavenging ROS is a key strategy in preventing neuronal damage. researchgate.net The ability of related compounds to mitigate oxidative stress and cell death in nervous tissue underscores the therapeutic potential of this class of molecules, including DHPPA, for neurodegenerative conditions. nih.govnih.gov

Role in Metabolic Disorders

This compound is an intermediate metabolite in the catabolism of the amino acid tyrosine. ontosight.ai Consequently, its clinical relevance is most pronounced in metabolic disorders that stem from dysregulation of this pathway.

The most direct association is with alkaptonuria , a rare genetic disorder. Alkaptonuria is caused by a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase, which is necessary for the breakdown of homogentisic acid, a downstream product in the tyrosine catabolism pathway. ontosight.airupahealth.com This enzymatic block leads to the accumulation of homogentisic acid. While not the primary accumulating substance, levels of upstream metabolites, including 4-hydroxyphenylpyruvic acid and consequently DHPPA, can also be affected. ontosight.ai Studying metabolites like DHPPA provides insight into the biochemical disruptions occurring in such inherited metabolic diseases. ontosight.ai

The tyrosine metabolic pathway, where DHPPA is an intermediary, is crucial for producing vital compounds and for breaking down excess tyrosine. ontosight.ai Disruptions in this pathway can lead to the accumulation of various intermediates that may have pathological effects. While specific data on DHPPA accumulation in other metabolic disorders is limited, its position in this central pathway makes it a molecule of interest for understanding the broader metabolic consequences of diseases affecting tyrosine metabolism.

Table 2: Role of this compound and Related Metabolites in Metabolic Disorders

DisorderMetabolic DefectRole/Implication of Related MetabolitesReference
Alkaptonuria Deficiency of homogentisate 1,2-dioxygenase. ontosight.airupahealth.comLeads to the accumulation of homogentisic acid. ontosight.airupahealth.com Abnormal levels of upstream metabolites in the tyrosine pathway, including this compound, are implicated. ontosight.ai ontosight.airupahealth.com
Tyrosinemia Type 1 Deficiency of the enzyme fumarylacetoacetate hydrolase. rupahealth.comA disorder of tyrosine metabolism where upstream metabolites can accumulate. rupahealth.com

Dhppa As a Biomarker in Disease States

Potential Biomarker for Whole-Grain Rye and Wheat Intake

The search for objective biomarkers of dietary intake is crucial for strengthening the evidence between diet and disease risk. nih.gov 3,4-Dihydroxyphenylpyruvic acid, as a metabolite of alkylresorcinols found predominantly in whole-grain wheat and rye, has emerged as a promising candidate for this purpose. researchgate.net

Studies have demonstrated a significant association between the urinary excretion of DHPPA and the consumption of whole-grain foods. In a study involving 100 men and women, urinary DHPPA excretion was measured over a 12-hour period and compared with self-reported dietary intake from food records and questionnaires. The results showed that consumers of whole-grain wheat and rye had a 44% higher excretion of DHPPA compared to non-consumers. researchgate.net Furthermore, a dose-response relationship was observed; for every serving increase in whole-grain wheat and rye, DHPPA excretion increased by 94%. researchgate.net This supports its use as a quantitative indicator of whole-grain consumption. researchgate.net

The correlation holds even when considering broader definitions of whole grains that include oats and corn, suggesting DHPPA is a robust marker. researchgate.net These findings indicate that urinary DHPPA can serve as a reliable, objective biomarker of whole-grain intake in population studies, helping to validate dietary reporting and clarify the health effects of whole grains. nih.govresearchgate.net

Table 1: Association between Whole-Grain Intake and Urinary DHPPA Excretion

Comparison GroupMethod of Dietary AssessmentPercentage Increase in DHPPA Excretion
Whole-Grain Wheat + Rye Consumers vs. Non-consumers3-Day Food Record44%
Per Serving Increase in Whole-Grain Wheat + RyeFood Frequency Questionnaire94%
Per Serving Increase in All Whole Grains (incl. oats, corn)Food Frequency Questionnaire67%

Data sourced from a study on a U.S. population, highlighting the potential of urinary DHPPA as a biomarker for whole-grain consumption. researchgate.net

Association with Chronic Arsenic Exposure and Dopamine (B1211576) Homeostasis

Chronic exposure to inorganic arsenic from drinking water is a major global health issue linked to numerous chronic diseases. nih.gov Arsenic is known to disrupt various metabolic pathways, and recent metabolomic studies have begun to uncover its specific effects on human biochemistry. One significant finding is the link between arsenic exposure and the disruption of dopamine homeostasis. nih.govnih.gov

Chronic arsenic exposure has been shown in other studies to alter the dopamine system, decreasing dopamine content and the expression of its rate-limiting synthesis enzyme, tyrosine hydroxylase, in the brain. nih.govresearchgate.netmdpi.com The neurotoxic effects of arsenic are often attributed to its ability to induce oxidative stress, which is closely related to the disruption of the dopamine system. researchgate.net The identification of a DHPPA-related metabolic feature in association with arsenic exposure highlights a potential new biomarker for understanding the mechanisms of arsenic-induced neurotoxicity. nih.gov

Table 2: Confirmed Metabolites Associated with Blood Arsenic Species

Metabolite ClassMetabolite Name
Amino Acids Leucine/Isoleucine
Methionine
Cysteine
Taurine
N-Acetylneuraminate
Fatty Acyls (10Z)-Heptadecenoate
Heptadecanoate (C17:0)
Palmitoleate (16:1n7)
Adrenate (22:4n6)
Docosapentaenoate (n3 DPA; 22:5n3)
Glycerophospholipids LysoPC(18:1)
LysoPE(18:1)
Other Citric Acid
Caffeic acid / This compound / Homovanillate / Hydroxyphenyl lactate*
Gamma-glutamyl-isoleucine
5-alpha-androstan-3-beta,17-beta-diol-disulfate
Biliverdin

*Metabolites that could not be distinguished by the analytical method. Data from a high-resolution metabolomics study on a Bangladeshi population. nih.gov

Elevated Levels in Severe Cardiac Symptoms (indirectly via DHPLA)

The search for biomarkers in heart failure is critical for diagnosis, prognosis, and guiding therapy. nih.gov While many biomarkers focus on myocardial stretch (e.g., NT-proBNP) or myocyte injury (e.g., troponins), metabolic dysregulation also plays a key role. There is indirect evidence to suggest that metabolites from the dopamine pathway, including DHPPA and its derivative 3,4-dihydroxyphenyllactic acid (DHPLA), may be altered in patients with severe cardiac symptoms.

DHPPA is a metabolic precursor to DHPLA. This relationship means that changes in the level of one can influence the other. While direct studies measuring DHPPA or DHPLA levels in relation to the severity of heart failure are not yet common, research on related compounds provides a strong rationale for their investigation. For instance, a 1984 study found markedly increased plasma levels of 3,4-dihydroxyphenylacetic acid (DOPAC), another key dopamine metabolite, in patients with congestive heart failure. nih.gov This demonstrates that the dopamine metabolic pathway is indeed perturbed in this condition.

Given that DOPAC, DHPPA, and DHPLA are all part of the same broader catecholamine metabolism, the dysregulation seen in DOPAC levels suggests that the entire pathway may be affected. Therefore, it is plausible that elevated levels of DHPPA and DHPLA could also be associated with severe cardiac symptoms, acting as potential biomarkers of metabolic distress in heart failure. However, further research is needed to establish a direct link and clinical utility.

Potential in Bladder Cancer Metabolomics

Metabolomics, the large-scale study of small molecules, is a powerful tool for discovering new cancer biomarkers. nih.gov Current methods for bladder cancer diagnosis, such as cystoscopy, are invasive. nih.gov Urine cytology, while non-invasive, suffers from low sensitivity, especially for low-grade tumors. nih.gov This has driven research into urinary biomarkers that could enable earlier and more accurate detection.

Systematic reviews of metabolomic studies in bladder cancer have identified panels of metabolites that are altered in the urine of patients compared to healthy controls. Notably, this compound (as 3,4-dihydroxyphenylpyruvate) has been listed among the potential urinary biomarkers for bladder cancer. nih.gov Its presence, along with a suite of other compounds, helps to form a metabolic signature that could distinguish cancer patients from non-cancer controls. nih.gov

The identified metabolites span various pathways, including amino acid metabolism, energy metabolism, and nucleotide metabolism. The inclusion of DHPPA in this list suggests a potential alteration in catecholamine or tyrosine metabolism within the context of bladder cancer, although its specific role in the disease's pathophysiology is yet to be fully elucidated.

Table 3: Selected Urinary Metabolites Identified as Potential Biomarkers in Bladder Cancer

Metabolite Name
Adipic acid
Citric acid
3,4-dihydroxyphenylpyruvate
Erythritol
Gluconic acid
Lactic acid
N-acetyl-anthranilic acid
Pseudouridine
Uridine
Vanillylmandelic acid

This table presents a selection of metabolites identified in urine through GCxGC-TOFMS that show potential for distinguishing bladder cancer patients from non-BC controls. nih.gov

Future Research Directions and Challenges

Elucidation of Undiscovered Metabolic Pathways

While the primary metabolic route from tyrosine to DHPPA is known, the complete metabolic fate of DHPPA is not fully mapped out. ontosight.ai Future research must focus on identifying and characterizing alternative and downstream metabolic pathways. It is known that DHPPA can be converted to L-3,4-dihydroxyphenylalanine (L-DOPA), a crucial precursor for dopamine (B1211576). nih.gov However, the specific enzymes and regulatory mechanisms governing this and other potential transformations remain to be fully elucidated in various tissues and physiological conditions.

Investigations should explore the potential for DHPPA to undergo oxidative rearrangement to form other compounds, such as 2,4,5-trihydroxyphenylacetate, and the factors that might influence these pathways. nih.gov Furthermore, the interaction of DHPPA with enzymes like p-hydroxyphenylpyruvate hydroxylase, for which it can act as a competitive inhibitor, warrants deeper investigation to understand its regulatory role in related metabolic pathways. nih.gov Identifying these undiscovered pathways will be crucial for a holistic understanding of tyrosine metabolism and its implications in metabolic disorders. ontosight.ai

Comprehensive In Vivo Pharmacological Characterization

The in vivo pharmacological effects of DHPPA are an area ripe for extensive investigation. While it is recognized as a metabolite, its potential as an active signaling molecule or therapeutic agent is largely unexplored. Preliminary studies suggest that related compounds, such as 3,4-dihydroxyphenylpropionic acid (a gut microbial metabolite), can exhibit protective effects, for instance, by mitigating macrophage pro-inflammatory activity and suppressing histone deacetylase (HDAC) activity. nih.gov

Future in vivo studies should be designed to systematically characterize the pharmacological profile of DHPPA. This includes its effects on various physiological systems, such as the cardiovascular, nervous, and immune systems. Research should aim to determine if DHPPA itself possesses anti-inflammatory, antioxidant, or other protective properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in animal models is a critical first step. Such studies will provide the foundational knowledge required to assess its potential as a biomarker or therapeutic lead.

Development of Novel Analytical Methods

Robust and sensitive analytical methods are paramount for accurately quantifying DHPPA in complex biological matrices like blood, urine, and tissues. While High-Performance Liquid Chromatography (HPLC) is a common technique, there is a continuous need to develop and validate more advanced and efficient methods. nih.govmdpi.com

Future efforts should focus on leveraging state-of-the-art analytical platforms, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry. mdpi.com These technologies offer superior sensitivity, selectivity, and speed, enabling the detection of low-abundance metabolites and the simultaneous analysis of multiple compounds. The development of standardized methods, following guidelines from bodies like AOAC International, is essential for ensuring data reliability and comparability across different laboratories. mdpi.com Such advancements will be critical for pharmacokinetic studies, clinical diagnostics, and metabolomic research involving DHPPA.

Table 1: Comparison of Potential Analytical Techniques for DHPPA Quantification

TechniqueAdvantagesChallengesFuture Development
HPLC-UV Widely available, cost-effective.Lower sensitivity and selectivity compared to MS.Optimization of column chemistry and mobile phases.
HPLC-MS/MS High sensitivity and specificity.Matrix effects, requires expertise.Miniaturization and development of portable devices.
UHPLC-HRMS Excellent resolution, accurate mass measurement.High instrument cost, complex data analysis.Development of automated data processing workflows.
Electrochemical Sensors Rapid analysis, potential for point-of-care use.Susceptibility to interference, sensor stability.Improving electrode materials and recognition elements.

Therapeutic Applications and Drug Development Based on DHPPA and its Derivatives

The structural features of DHPPA make it and its derivatives interesting candidates for drug development. The catechol moiety, for instance, is a common feature in many pharmacologically active compounds. Research into the therapeutic potential of DHPPA could uncover novel treatments for a range of diseases. For example, given the link between a related metabolite and the modulation of HDAC activity, DHPPA derivatives could be explored as potential epigenetic modulators for inflammatory diseases or cancer. nih.gov

Future research should involve the synthesis of DHPPA derivatives with improved stability, bioavailability, and target specificity. These novel compounds could then be screened for various biological activities. Furthermore, exploring DHPPA's role in metabolic disorders like alkaptonuria, where its levels are elevated, could provide insights for developing therapeutic strategies. ontosight.ai The development of drugs based on DHPPA could also be informed by advancements in genome-targeting technologies, which offer new paradigms for drug development by making permanent changes to pathological genes. nih.gov

Understanding Environmental and Dietary Influences on DHPPA Metabolism

The metabolism of DHPPA is not solely dependent on endogenous factors; it is also significantly influenced by diet and environmental exposures. DHPPA is a known metabolite of various polyphenols found in foods and beverages. nih.gov The gut microbiota plays a crucial role in this process, for instance, by converting dietary compounds like caffeic acid into DHPPA-related metabolites. nih.gov Therefore, understanding the interplay between diet, the gut microbiome, and DHPPA levels is a critical research frontier.

Studies have shown that fasting can significantly reduce the fecal levels of DHPPA-related compounds, highlighting the strong dependence on food intake. nih.gov Furthermore, environmental pollutants, such as polychlorinated biphenyls (PCBs), can disrupt gut microbial populations and their metabolic functions, which could, in turn, alter DHPPA metabolism. nih.gov Future research should aim to:

Identify specific dietary precursors and the gut microbial species responsible for their conversion to DHPPA.

Investigate how environmental contaminants impact these metabolic pathways.

Elucidate the resulting health consequences for the host.

This knowledge will be vital for developing dietary and probiotic/prebiotic strategies to modulate DHPPA metabolism for therapeutic benefit and for understanding the health risks associated with environmental exposures.

Q & A

Q. What are the key structural features of 3,4-Dihydroxyphenylpyruvic acid, and how do they influence its biochemical reactivity?

  • Answer : The compound features a central aromatic ring with two hydroxyl groups at the 3,4-positions and a carboxyl group at the β-carbon. This structure enables dual functionality: the hydroxyl groups confer antioxidant activity via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, while the carboxyl group enhances solubility in polar solvents and facilitates enzyme binding. Computational studies highlight the role of intramolecular hydrogen bonding between hydroxyl and carbonyl groups in stabilizing reactive intermediates .

Q. What synthetic routes are available for laboratory-scale production of this compound?

  • Answer : Common methods include enzymatic reduction using L-lactate dehydrogenase (LDH) to catalyze the conversion of 3,4-dihydroxyphenylpyruvate to its corresponding acid. Alternatively, chemical synthesis via Friedel-Crafts acylation of catechol derivatives with oxaloacetic acid is employed. Purity is validated using HPLC (reverse-phase C18 columns) and NMR (¹H/¹³C) to confirm regioselectivity and absence of byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders; work in a fume hood with adequate ventilation. Store in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous organic waste per local regulations .

Advanced Research Questions

Q. How do solvent environments modulate the antioxidant activity of this compound, and what computational models predict these effects?

  • Answer : Solvent polarity and hydrogen-bonding capacity significantly influence antioxidant mechanisms. In protic solvents (e.g., water), HAT dominates due to stabilization of transition states, whereas SET prevails in aprotic media (e.g., acetonitrile). Density Functional Theory (DFT) with the SMD solvation model is used to calculate Gibbs free energies of reaction pathways, while TD-DFT predicts UV-vis spectra for radical scavenging efficiency .

Q. How can metabolic engineering optimize microbial production of this compound?

  • Answer : Co-expression of hydroxyphenylpyruvate reductase (HPPR) and L-lactate dehydrogenase in E. coli or Lactobacillus strains enhances yield by redirecting carbon flux toward the shikimate pathway. CRISPR-Cas9-mediated knockout of competing pathways (e.g., phenylalanine ammonia-lyase) and fed-batch fermentation with pH control (6.5–7.0) improve titers to >5 g/L .

Q. How can researchers resolve discrepancies in reported antioxidant efficacy across experimental models?

  • Answer : Discrepancies arise from assay-specific conditions (e.g., DPPH vs. ORAC assays) and cellular models (in vitro vs. in vivo). Standardize protocols by:
  • Using identical radical sources (e.g., ABTS•⁺ at 734 nm).
  • Controlling pH (7.4 for physiological relevance).
  • Validating results with multiple endpoints (e.g., lipid peroxidation inhibition in hepatocytes). Cross-reference with computational predictions to identify outliers .

Q. What enzymatic pathways utilize this compound as a precursor, and how are they characterized?

  • Answer : The compound is a key intermediate in rosmarinic acid biosynthesis. Rosmarinic acid synthase (RAS) catalyzes esterification with caffeic acid, while hydroxyphenylpyruvate reductase (HPPR) reduces it to 3,4-dihydroxyphenyllactic acid. Enzyme kinetics (Km and Vmax) are determined via spectrophotometric assays monitoring NADPH oxidation at 340 nm .

Data Contradiction Analysis

  • Example : Variability in antioxidant IC₅₀ values (e.g., 15–50 μM in DPPH assays) may stem from:
    • Differences in radical concentration (50–100 μM).
    • Solvent-induced shifts in redox potential (e.g., ethanol vs. methanol).
    • Temperature fluctuations during incubation (25°C vs. 37°C).
    • Resolution: Use standardized reaction conditions and validate with in silico simulations (DFT) to isolate solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydroxyphenylpyruvic acid
Reactant of Route 2
3,4-Dihydroxyphenylpyruvic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.